N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide
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Overview
Description
N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide is a chemical compound with a complex structure that includes a phenylpiperazine group and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide typically involves multiple steps, starting with the formation of the phenylpiperazine core. This can be achieved through the reaction of phenylpiperazine with appropriate carbonyl compounds under controlled conditions. The benzenesulfonamide group is then introduced through a subsequent reaction with benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.
Medicine: In the medical field, this compound may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting various diseases, including neurological disorders and inflammatory conditions.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The phenylpiperazine group can bind to receptors or enzymes, modulating their activity and leading to biological effects. The benzenesulfonamide moiety may also play a role in enhancing the compound's binding affinity and selectivity.
Comparison with Similar Compounds
N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide
N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide
N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide
Uniqueness: N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide is unique in its specific arrangement of functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct binding properties and therapeutic potential.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c27-23(26-16-14-25(15-17-26)21-10-3-1-4-11-21)19-8-7-9-20(18-19)24-30(28,29)22-12-5-2-6-13-22/h1-13,18,24H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQQHOLQPVWVNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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